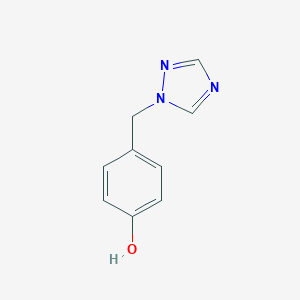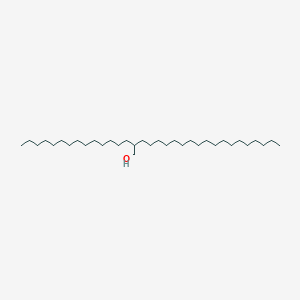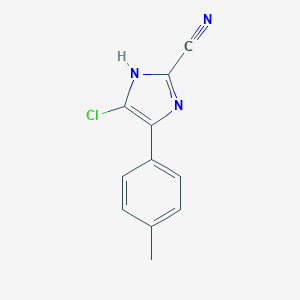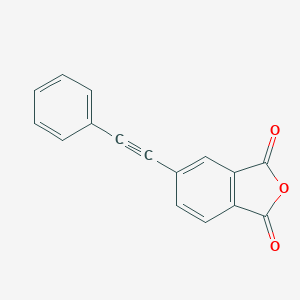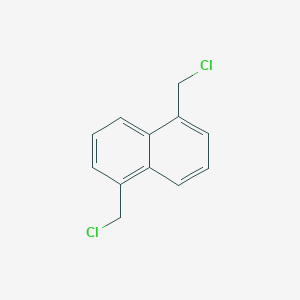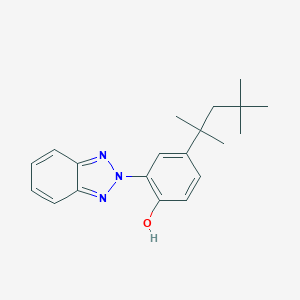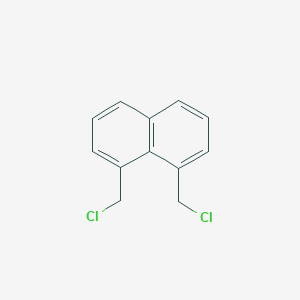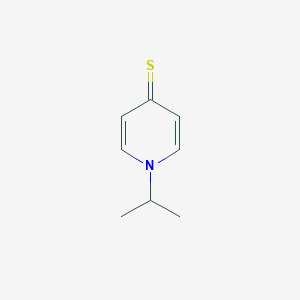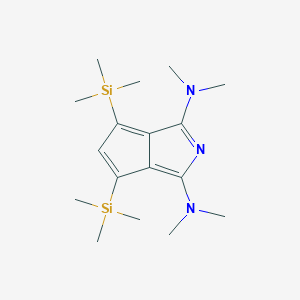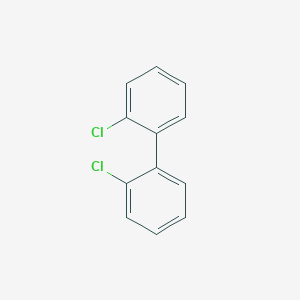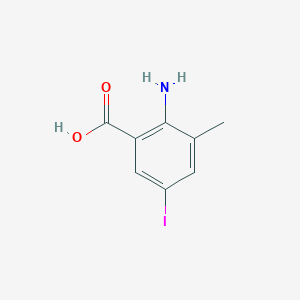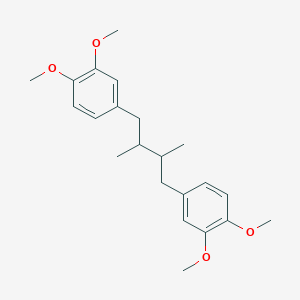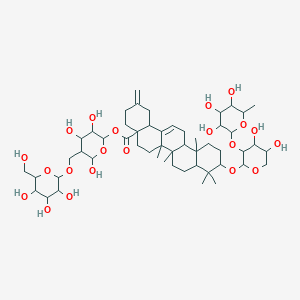
Yemuoside YM(12)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Yemuoside YM(12) is a natural compound that is extracted from the roots of the Chinese herb, Rhizoma Coptidis. This compound has been found to have various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.
Wirkmechanismus
The mechanism of action of Yemuoside YM(12) is not fully understood. However, studies have suggested that it may work by inhibiting the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. Yemuoside YM(12) may also work by activating the AMPK signaling pathway, which is involved in the regulation of energy metabolism.
Biochemische Und Physiologische Effekte
Yemuoside YM(12) has been found to have various biochemical and physiological effects. Studies have shown that it can reduce the levels of inflammatory cytokines such as TNF-α and IL-6. It can also reduce the levels of glucose and insulin in the blood, making it a potential candidate for the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Yemuoside YM(12) in lab experiments is that it is a natural compound, which makes it less toxic than synthetic compounds. However, one of the limitations is that it is difficult to obtain in large quantities, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research of Yemuoside YM(12). One of the areas of research is the development of new drugs based on this compound for the treatment of inflammatory diseases and cancer. Another area of research is the identification of the molecular targets of Yemuoside YM(12) and the elucidation of its mechanism of action. Furthermore, more studies are needed to determine the optimal dosage and administration of Yemuoside YM(12) for therapeutic use.
Conclusion:
In conclusion, Yemuoside YM(12) is a natural compound that has various therapeutic benefits, including anti-inflammatory, anti-cancer, and anti-diabetic effects. The synthesis method of this compound involves the extraction and purification of the compound from the roots of the Rhizoma Coptidis plant. Studies have shown that Yemuoside YM(12) can inhibit the production of inflammatory cytokines and induce apoptosis in cancer cells. However, more research is needed to fully understand its mechanism of action and potential therapeutic uses.
Synthesemethoden
The synthesis method of Yemuoside YM(12) involves the extraction of the compound from the roots of the Rhizoma Coptidis plant. The extraction process involves the use of solvents such as methanol, ethanol, and water. The extract is then purified using various chromatographic techniques such as column chromatography, high-performance liquid chromatography (HPLC), and thin-layer chromatography (TLC).
Wissenschaftliche Forschungsanwendungen
Yemuoside YM(12) has been the subject of various scientific research studies due to its potential therapeutic benefits. One of the most researched areas is its anti-inflammatory effect. Studies have shown that Yemuoside YM(12) can inhibit the production of inflammatory cytokines such as TNF-α and IL-6. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Another area of research is the anti-cancer effect of Yemuoside YM(12). Studies have shown that this compound can induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
125239-12-5 |
|---|---|
Produktname |
Yemuoside YM(12) |
Molekularformel |
C52H82O21 |
Molekulargewicht |
1043.2 g/mol |
IUPAC-Name |
[3,4,6-trihydroxy-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 10-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C52H82O21/c1-22-10-15-52(47(65)73-45-38(61)33(56)24(42(64)72-45)20-66-43-39(62)37(60)35(58)28(19-53)69-43)17-16-50(6)25(26(52)18-22)8-9-30-49(5)13-12-31(48(3,4)29(49)11-14-51(30,50)7)70-46-41(34(57)27(54)21-67-46)71-44-40(63)36(59)32(55)23(2)68-44/h8,23-24,26-46,53-64H,1,9-21H2,2-7H3 |
InChI-Schlüssel |
XBURTOCWRDWUSK-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(=C)CC7)C(=O)OC8C(C(C(C(O8)O)COC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)C)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(=C)CC7)C(=O)OC8C(C(C(C(O8)O)COC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)C)O)O)O)O)O |
Synonyme |
28-O-glucopyranosyl-(1-6)-glucopyranosyl 3-O-rhamnopyranosyl-(1-2)-arabinopyranosyl-30-norolean-12,20(29)-dien-28-oic acid yemuoside YM(12) yemuoside YM12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



